2,2-Dimethoxy-2-phenylethanol
Description
Properties
CAS No. |
28203-05-6 |
|---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2,2-dimethoxy-2-phenylethanol |
InChI |
InChI=1S/C10H14O3/c1-12-10(8-11,13-2)9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3 |
InChI Key |
GHHYTRRAKDEMCE-UHFFFAOYSA-N |
SMILES |
COC(CO)(C1=CC=CC=C1)OC |
Canonical SMILES |
COC(CO)(C1=CC=CC=C1)OC |
Other CAS No. |
28203-05-6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,1-Dimethoxy-2-phenylethane
- Molecular Formula : C₆H₅CH₂CH(OCH₃)₂
- Molecular Weight : 166.22 g/mol
- Boiling Point : 221°C
- Melting Point : 83°C
- Key Differences: Lacks the hydroxyl (-OH) group present in 2,2-Dimethoxy-2-phenylethanol, rendering it less polar. The absence of the hydroxyl group reduces hydrogen-bonding capacity, impacting solubility in polar solvents.
2-(4-Methoxyphenyl)-1-phenylethanol
- Molecular Formula : C₁₅H₁₆O₂
- CAS Number : 20498-67-3
- Synonyms: p-Methoxy-α-phenylphenethyl alcohol
- Key Differences: Contains a methoxy substituent on the para position of the phenyl ring, enhancing electron-donating effects. The hydroxyl group is retained, allowing for hydrogen bonding, but steric effects from the methoxy group may alter reactivity compared to this compound.
2-Phenylethanol
- Molecular Formula : C₈H₁₀O
- Molecular Weight : 122.16 g/mol
- Purity : 98%
- Key Differences :
- Lacks methoxy groups, resulting in lower molecular weight and higher volatility.
- Widely used in fragrances and pharmaceuticals due to its simpler structure and higher solubility in water.
Benzilic Acid (2-Hydroxy-2,2-diphenylacetic Acid)
- Molecular Formula : C₁₄H₁₂O₃
- IUPAC Name : 2-Hydroxy-2,2-diphenylacetic acid
- Key Differences: Features a carboxylic acid group instead of an alcohol, increasing acidity (pKa ~3.0) . The diphenyl structure confers rigidity, contrasting with the mono-phenyl and flexible ethoxy chain in this compound.
Data Table: Comparative Properties of Selected Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Functional Groups |
|---|---|---|---|---|---|
| This compound | Not explicitly provided | ~182 (estimated) | N/A | N/A | Alcohol, two methoxy groups |
| 1,1-Dimethoxy-2-phenylethane | C₁₀H₁₄O₂ | 166.22 | 221 | 83 | Two methoxy groups |
| 2-(4-Methoxyphenyl)-1-phenylethanol | C₁₅H₁₆O₂ | 228.29 | N/A | N/A | Alcohol, methoxy, phenyl |
| 2-Phenylethanol | C₈H₁₀O | 122.16 | 219–221 | -27 | Alcohol, phenyl |
| Benzilic Acid | C₁₄H₁₂O₃ | 228.25 | Decomposes | 150–152 | Carboxylic acid, diphenyl |
Preparation Methods
Synthesis via Reduction of Ketone Precursors
A closely related compound, 2,2-dimethoxy-2-phenylacetophenone , is synthesized through a reaction between benzil, dimethyl sulfate, and alkali metal methylate (e.g., sodium methylate) in a nonpolar solvent (e.g., xylene) with polyethylene glycol or crown ether catalysts. This method achieves an 88.2% yield under optimized conditions.
- Reaction Setup : Benzil, dimethyl sulfate, and sodium methylate are combined in xylene with catalytic polyethylene glycol.
- Temperature : -20°C to 100°C, completed within hours.
- Workup : Repeated water washes to remove byproducts (e.g., sodium monomethyl sulfate), followed by distillation under reduced pressure.
Adaptation for 2,2-Dimethoxy-2-phenylethanol :
Reduction of the ketone group in 2,2-dimethoxy-2-phenylacetophenone using agents like NaBH₄ or catalytic hydrogenation could yield the target ethanol derivative. This step is hypothetical, as no direct reduction data is provided in the sources.
Hydrogenation of Epoxide Intermediates
While the sources focus on 2-phenyl ethanol synthesis, methods for hydrogenating styrene oxide (epoxide) to alcohols may offer insights. For example:
- Catalytic Hydrogenation : Styrene oxide is hydrogenated over Pd/C or clay-supported Pd catalysts with promoters (e.g., NaOH), achieving >99% selectivity for 2-phenyl ethanol at 40–120°C and 50–800 psig H₂ pressure.
Potential Route for Methoxylation :
Introducing methoxy groups could involve:
- Epoxidation of styrene derivatives.
- Methoxylation via nucleophilic ring-opening of the epoxide with methoxide ions.
- Hydrogenation to reduce remaining functional groups.
Etherification of Diol Intermediates
Source describes synthesizing 2-(2-methoxyphenoxy)-1-phenylethanol via ketone reduction. A similar strategy could apply:
- Ether Formation : React a phenylethanone derivative with methoxy-containing reagents.
- Reduction : Use NaBH₄ or LiAlH₄ to reduce the ketone to an alcohol.
- Step 1 : Synthesize 2,2-dimethoxyacetophenone via alkylation of benzil.
- Step 2 : Reduce the ketone to ethanol using catalytic transfer hydrogenation.
Comparative Analysis of Methods
Critical Considerations
- Catalyst Selection : Polyethylene glycol or crown ethers enhance reaction efficiency in nonpolar media.
- Solvent Choice : Nonpolar solvents (e.g., xylene) improve homogeneity but complicate water-based workups.
- Byproduct Management : Sodium monomethyl sulfate and unreacted benzil require iterative washing and adduct formation for removal.
Q & A
Q. What are the primary microbial pathways for 2-phenylethanol (2-PE) biosynthesis?
2-PE is synthesized via the Ehrlich pathway in yeast, where L-phenylalanine (L-Phe) undergoes transamination to phenylpyruvate, followed by decarboxylation to phenylacetaldehyde, and finally reduction to 2-PE . Key enzymes include aromatic aminotransferases, phenylpyruvate decarboxylases, and alcohol dehydrogenases. In Xanthobacter sp., styrene oxide is isomerized to phenylacetaldehyde, which is oxidized to phenylacetic acid, indicating alternative pathways in bacteria .
Q. What experimental parameters limit 2-PE yields in microbial fermentation?
End-product inhibition occurs at aqueous 2-PE concentrations >2.9 g/L in Saccharomyces cerevisiae, suppressing oxidative capacity and cell growth . Ethanol accumulation from sugar metabolism synergistically exacerbates toxicity, necessitating tight control of feed rates in fed-batch systems .
Q. How is 2-PE quantified and characterized in complex matrices?
GC-MS is widely used for quantification, leveraging deuterium-labeled precursors (e.g., [²H₈]-L-Phe) to track biosynthetic incorporation into 2-PE and its β-D-glucopyranoside derivative . Physical properties (density, viscosity) in binary solvent systems are measured using vibrating-tube densimeters, Ubbelholde viscometers, and Wilhelmy-plate surface tension analyzers .
Advanced Research Questions
Q. How can in situ product removal (ISPR) strategies enhance 2-PE productivity?
- Two-phase partitioning bioreactors (TPPB): Polymer phases like Hytrel® 8206 (partition coefficient = 79) sequester 2-PE, reducing aqueous toxicity. In batch TPPB with Kluyveromyces marxianus, overall 2-PE concentrations reach 13.7 g/L (88.74 g/L in polymer phase) .
- Immobilized solvents: Entrapping dibutylsebacate in polyethylene matrices avoids phase toxicity and emulsions. This method doubles volumetric productivity (0.43 g/L·h) and simplifies downstream recovery .
- Oleic acid extraction: In two-phase fed-batch systems, oleic acid achieves 24 g/L 2-PE in the organic phase, yielding 12.6 g/L overall .
Q. What enzymatic strategies address thermodynamic challenges in oxidizing 2-PE derivatives?
The laccase/TEMPO system oxidizes 2,2-dihalo-1-phenylethanol derivatives to ketones under mild biphasic conditions. Coupling this with alcohol dehydrogenase enables deracemization of chiral alcohols, achieving enantiopure products .
Q. How do metabolic engineering approaches improve microbial tolerance to 2-PE?
Stress-tolerant Saccharomyces cerevisiae strains are screened for robustness under high 2-PE and ethanol conditions. Adaptive laboratory evolution (ALE) and transcriptomic profiling identify overexpression targets (e.g., efflux pumps, heat-shock proteins) to enhance resilience .
Methodological Recommendations
- Fed-batch optimization: Use online ethanol monitoring to dynamically adjust L-Phe feed rates, preventing ethanol accumulation .
- Polymer selection: Screen polymers for partition coefficients >50 (e.g., Hytrel® 8206) to maximize 2-PE sequestration .
- Derivatization: Employ β-D-glucopyranoside formation to stabilize 2-PE in planta, enabling isotopic tracer studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
